molecular formula C10H14O2 B1338549 1-(5-tert-Butylfuran-2-yl)ethan-1-one CAS No. 32180-98-6

1-(5-tert-Butylfuran-2-yl)ethan-1-one

Cat. No. B1338549
CAS RN: 32180-98-6
M. Wt: 166.22 g/mol
InChI Key: DKEHCMYDLZLZKN-UHFFFAOYSA-N
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Description

The compound 1-(5-tert-Butylfuran-2-yl)ethan-1-one is a chemical derivative of furan, which is a heterocyclic organic compound. The tert-butyl group attached to the furan ring indicates that the compound has been modified to include a bulky substituent, which can influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related furan derivatives has been explored in the literature. For instance, an improved synthesis method for 5-tert-butyl-2,3-dihydrofuran-2,3-dione is described, which is a compound structurally related to 1-(5-tert-Butylfuran-2-yl)ethan-1-one. This synthesis involves the cyclization of acylpyruvic acids, which provides a more efficient route compared to previous methods that resulted in low yields due to the formation of side products such as furan-3-yl oxalate and difuran-3-yl oxalate .

Molecular Structure Analysis

The molecular structure of 1-(5-tert-Butylfuran-2-yl)ethan-1-one would consist of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The tert-butyl group is a bulky substituent that can influence the steric environment around the furan ring. The presence of the ketone functional group (ethan-1-one) suggests potential sites for chemical reactivity, such as nucleophilic addition.

Chemical Reactions Analysis

While the specific chemical reactions of 1-(5-tert-Butylfuran-2-yl)ethan-1-one are not detailed in the provided papers, the literature does mention the photoinduced direct oxidative annulation of related furan derivatives. This process allows for the formation of highly functionalized polyheterocyclic compounds without the need for transition metals and oxidants. The phenomenon of excited-state intramolecular proton transfer (ESIPT) is observed in some of the resulting compounds, which could be relevant to the reactivity of 1-(5-tert-Butylfuran-2-yl)ethan-1-one under similar conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(5-tert-Butylfuran-2-yl)ethan-1-one can be inferred from its molecular structure. The presence of the tert-butyl group suggests that the compound may have increased hydrophobicity and lower solubility in polar solvents compared to unsubstituted furan derivatives. The ketone group contributes to the compound's ability to participate in various chemical reactions, such as nucleophilic addition or condensation reactions. The aromatic nature of the furan ring may also contribute to the compound's stability and electronic properties. However, specific data on the physical and chemical properties of 1-(5-tert-Butylfuran-2-yl)ethan-1-one are not provided in the papers .

Scientific Research Applications

Chemical Reactions and Synthesis

  • Functionalized N-tert-butyl-2-(5,7-dioxo-1,4-dioxepane-6-yl)-2-aryl-ethanamides Synthesis : tert-Butyl isocyanide, a related compound, is used in the synthesis of functionalized N-tert-butyl ethanamides, indicating potential applications in organic synthesis (Yavari, Zare, & Mohtat, 2007).

  • Oxidative Annulation in Organic Chemistry : Compounds related to 1-(5-tert-Butylfuran-2-yl)ethan-1-one have been used in photoinduced direct oxidative annulation processes to create highly functionalized polyheterocyclic ethanones, demonstrating its relevance in advanced organic synthesis techniques (Jin Zhang et al., 2017).

  • Synthesis of Fungicidal Compounds : The tert-butyl group, as seen in compounds like 1-(5-tert-Butylfuran-2-yl)ethan-1-one, has been utilized in the synthesis of novel fungicidal compounds, highlighting its potential in agricultural chemistry (Mao, Song, & Shi, 2013).

Materials Science and Engineering

  • Self-Assembly in Materials Chemistry : 4-tert-Butylbenzoic acid, structurally related to 1-(5-tert-Butylfuran-2-yl)ethan-1-one, has been used in the study of self-assembled structures, which is significant for the development of new materials (Armstrong et al., 2002).

  • Hydrogen Bonding in Molecular Arrays : The same study also highlights the importance of NH⋅⋅⋅O hydrogen bonding in the creation of layered molecular arrays, which could be applicable in nanotechnology and materials science (Armstrong et al., 2002).

Olfactory Research

  • Synthesis of Aromatic Compounds : Derivatives of 2-tert-butyl-5-methyl-2,5-dihydrofurans, which are chemically related to 1-(5-tert-Butylfuran-2-yl)ethan-1-one, have been synthesized with notable olfactory properties, suggesting its potential use in fragrance chemistry (Kraft, Popaj, & Abate, 2005).

properties

IUPAC Name

1-(5-tert-butylfuran-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-7(11)8-5-6-9(12-8)10(2,3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEHCMYDLZLZKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(O1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80500573
Record name 1-(5-tert-Butylfuran-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80500573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-tert-Butylfuran-2-yl)ethan-1-one

CAS RN

32180-98-6
Record name 1-[5-(1,1-Dimethylethyl)-2-furanyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32180-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-tert-Butylfuran-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80500573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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